3-Methoxy-6-nitro-1H-indazole
Overview
Description
“3-Methoxy-6-nitro-1H-indazole” is an important organic reagent or pharmaceutical intermediate compound used in the preparation of key intermediates of pazopanib . It is mostly used for solubility determination, correlation, and molecular interaction analysis studies in different pure and mixed solvents .
Synthesis Analysis
The synthesis of 1H-indazoles, including “this compound”, has been a subject of research for many years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Molecular Structure Analysis
The molecular formula of “this compound” is C8H7N3O2 . The average mass is 177.160 Da and the monoisotopic mass is 177.053833 Da .
Chemical Reactions Analysis
The reaction between benzonitrile and hydrazine under certain conditions produces benzylidenehydrazine . This approach was expanded to the derivatives of benzonitrile with substitution on the benzene ring . The cyclization of various ortho-substituted benzylidenehydrazines indicates a different mechanism from that previously proposed .
Physical and Chemical Properties Analysis
“this compound” is a slightly yellow to tawny powder with a molecular weight of 177.16 .
Scientific Research Applications
Crystal Structure and Molecular Interaction Studies
Research has delved into the crystal structures and molecular interactions of various indazole derivatives, shedding light on their potential scientific applications. For instance, the crystal structure of 7-methoxy-1H-indazole, a known inhibitor of nitric oxide synthase, was studied, revealing how the methoxy group aligns with the indazole system and the significance of hydrogen-bonded trimers in its crystal packing (Sopková-de Oliveira Santos, Collot, & Rault, 2002). Similarly, the molecular structure of 2-(4-methoxybenzyl)-4-nitro-2H-indazole was analyzed, providing insights into its crystallization and structural properties (Ebert, Köckerling, & Mamat, 2012).
Synthesis and Derivative Formation
Advancements in the synthesis of indazole derivatives highlight their diverse scientific applications. For instance, a versatile catalytic system, SnCl2/RSH, was used for the synthesis of 4-alkylsulfanyl-indazole derivatives, demonstrating the nucleophilic substitution of hydrogen in position 4 of indazole (Kouakou et al., 2015). The synthesis and pharmacological evaluation of methoxyindazoles as inhibitors of neuronal nitric oxide synthase also underscore their potential in medicinal chemistry (Schumann et al., 2001).
Catalysis and Chemical Reactions
Indazole compounds are pivotal in various catalysis and chemical reactions. For instance, nitrosobenzenes were utilized as a convenient aminating reagent for the efficient synthesis of 1H-indazoles via rhodium and copper catalyzed C-H activation and C-N/N-N coupling, demonstrating functional group tolerance and high efficiency (Wang & Li, 2016). The Davis-Beirut reaction (DBR) has been shown to be a robust method for the synthesis of various classes of indazoles and their derivatives, reflecting the diverse chemistries of reactive nitro and nitroso groups in heterocycle synthesis (Zhu, Haddadin, & Kurth, 2019).
Biological and Pharmacological Potentials
Indazoles exhibit significant biological and pharmacological potential. A study synthesized a series of 2-azetidinone derivatives of 6-nitro-1H-indazole and evaluated their antibacterial, antifungal, antitubercular, and antiinflammatory activities, revealing their potential in medical applications (Samadhiya, Sharma, Srivastava, & Srivastava, 2012). Moreover, a series of new 7-monosubstituted and 3,7-disubstituted indazoles were prepared and evaluated as inhibitors of nitric oxide synthases, with some demonstrating preference for constitutive NOS over inducible NOS, suggesting their therapeutic potential (Cottyn et al., 2008).
Material Chemistry and Structural Analysis
Indazole derivatives also find applications in material chemistry and structural analysis. For instance, the synthesis of dimethyloxonium and methoxy derivatives of nido-carborane, along with their metal complexes, highlights their relevance in the field of inorganic chemistry (Stogniy et al., 2019). The crystal and molecular structures of biologically active nitroindazoles were also characterized, contributing to our understanding of their potential applications in medicinal chemistry (Cabildo et al., 2011).
Mechanism of Action
Target of Action
3-Methoxy-6-nitro-1H-indazole, like other indazole-containing compounds, has a wide variety of medicinal applications . Indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . They also play a role in the inhibition, regulation, and/or modulation of CHK1 and CHK2 kinases and of the cell volume-regulated human kinase h-sgk .
Mode of Action
Indazoles generally interact with their targets to inhibit or modulate their activity . This interaction can lead to changes in cellular processes, such as cell growth and division, which can have therapeutic effects in conditions like cancer .
Biochemical Pathways
Given its potential role as an inhibitor of phosphoinositide 3-kinase δ , it may affect pathways related to cell growth and survival
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the range of potential targets and pathways it may affect. For instance, by inhibiting phosphoinositide 3-kinase δ, it could potentially slow cell growth and division, which could be beneficial in the treatment of diseases like cancer .
Future Directions
Biochemical Analysis
Biochemical Properties
3-Methoxy-6-nitro-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, indazole derivatives, including this compound, have been shown to inhibit phosphoinositide 3-kinase δ, an enzyme involved in cell growth and survival pathways . This interaction can lead to the modulation of signaling pathways that are crucial for cellular functions.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives can induce apoptosis in cancer cells by disrupting the cell cycle and promoting cell death . Additionally, this compound may affect the expression of genes involved in inflammatory responses, thereby modulating the immune response.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound’s interaction with nitric oxide synthase can inhibit the production of nitric oxide, a molecule involved in inflammation and immune responses . This inhibition can result in reduced inflammation and altered immune function.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its long-term effects on cellular functions. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in vitro has been associated with sustained inhibition of cell proliferation and altered metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it can cause toxic effects, including liver damage and oxidative stress. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification . The compound’s metabolism can lead to the formation of reactive intermediates that may contribute to its biological activity and potential toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . For example, the compound may be transported into the cell via organic anion transporters and distributed to various organelles, affecting its overall activity.
Subcellular Localization
The subcellular localization of this compound is critical for its function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism.
Properties
IUPAC Name |
3-methoxy-6-nitro-1H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-14-8-6-3-2-5(11(12)13)4-7(6)9-10-8/h2-4H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYWKOVKYCUERD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NNC2=C1C=CC(=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40738350 | |
Record name | 3-Methoxy-6-nitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40738350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
711-94-4 | |
Record name | 3-Methoxy-6-nitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40738350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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